2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Description
This compound is a quinoline-based derivative featuring a benzenesulfonyl group at position 3, a methoxy substituent at position 6, and an acetamide moiety linked to a 3-chloro-4-methylphenyl group. The 4-oxo-1,4-dihydroquinoline core is a structural hallmark shared with several pharmacologically active molecules, often associated with interactions targeting enzymes or receptors involved in inflammatory or oncogenic pathways . Its synthesis and structural characterization likely employ crystallographic tools such as SHELX programs, which are widely used for small-molecule refinement and structure determination .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5S/c1-16-8-9-17(12-21(16)26)27-24(29)15-28-14-23(34(31,32)19-6-4-3-5-7-19)25(30)20-13-18(33-2)10-11-22(20)28/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQPKRHUWNJPAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound belongs to a family of sulfonamide- and acetamide-functionalized quinolines. Below is a comparative analysis of its structural and functional attributes relative to closely related analogs (Table 1).
Table 1: Structural Comparison with Analogous Compounds
Key Observations:
Ethyl substituents (Analogs 1–2) may improve membrane permeability but could reduce aqueous solubility .
Position 3 Sulfonamide Variations :
- The 4-chlorobenzenesulfonyl group in Analog 1 introduces electronegativity, possibly enhancing target binding affinity compared to the unsubstituted benzenesulfonyl group in the target compound .
Acetamide Substituents :
- The 3-chloro-4-methylphenyl group in the target compound provides a meta-chloro substituent, contrasting with the para-chloro in Analog 2. This positional difference may influence interactions with hydrophobic binding pockets .
- Analog 3’s carboxylate-ethyl chain represents a divergent pharmacophore, likely tailored for macromolecular targets like bacterial topoisomerases .
Discussion of Functional Implications
- Electronic Effects: The methoxy group’s electron-donating nature may modulate the quinoline core’s electronic profile, affecting π-π stacking or hydrogen-bonding interactions. In contrast, ethyl or halogenated sulfonamides (e.g., Analog 1) could enhance electrophilic character .
- Steric and Solubility Profiles : The target compound’s smaller methoxy group may favor solubility in polar solvents, whereas ethyl-substituted analogs might exhibit superior lipid bilayer penetration .
- Target Selectivity : The 3-chloro-4-methylphenyl acetamide could confer selectivity toward kinases or proteases with meta-substituted hydrophobic pockets, distinct from para-substituted targets implicated in Analog 2 .
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